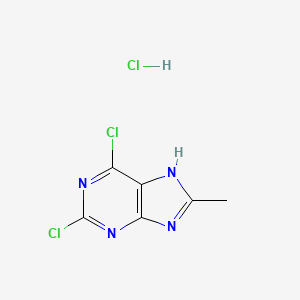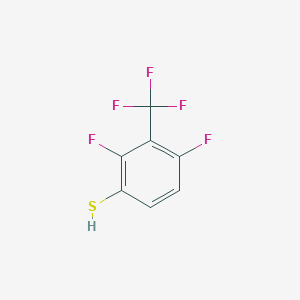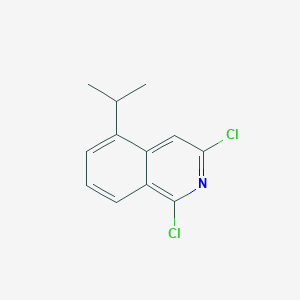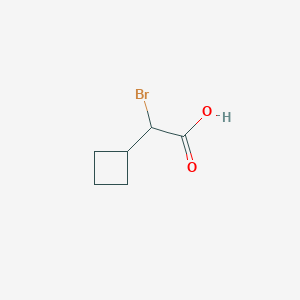
2-Bromo-2-cyclobutyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-cyclobutyl-acetic acid is an organic compound characterized by a bromine atom attached to the second carbon of a cyclobutyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-Bromo-2-cyclobutyl-acetic acid typically involves the bromination of cyclobutyl acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, where bromine is introduced to the alpha position of the acetic acid derivative in the presence of a phosphorus catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetic acid .
Analyse Chemischer Reaktionen
2-Bromo-2-cyclobutyl-acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-cyclobutyl-acetic acid.
Reduction Reactions: The compound can be reduced to 2-cyclobutyl-ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the cyclobutyl ring to form cyclobutanone derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-cyclobutyl-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2-Bromo-2-cyclobutyl-acetic acid involves its interaction with molecular targets through its bromine atom, which can act as an electrophile. This allows the compound to participate in various substitution and addition reactions, influencing biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-cyclobutyl-acetic acid can be compared with other halogenated acetic acids such as:
Bromoacetic acid: Similar in structure but lacks the cyclobutyl ring, making it less sterically hindered.
Chloroacetic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Iodoacetic acid: Features an iodine atom, which is larger and more reactive than bromine, leading to distinct chemical behavior.
Eigenschaften
Molekularformel |
C6H9BrO2 |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
2-bromo-2-cyclobutylacetic acid |
InChI |
InChI=1S/C6H9BrO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9) |
InChI-Schlüssel |
PATJTNIFBSIMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

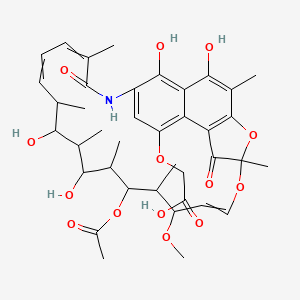
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
